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Compound of Interest

Compound Name: PF-431396

Cat. No.: B1679699 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

molecular interactions of a kinase inhibitor is paramount. This guide provides an in-depth

comparison of the cross-reactivity profile of PF-431396, a potent dual inhibitor of Focal

Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). By presenting quantitative

data, detailed experimental methodologies, and visual representations of key signaling

pathways, this document serves as a critical resource for evaluating the suitability of PF-
431396 for specific research applications.

High-Affinity Binding to Primary Targets: FAK and
PYK2
PF-431396 demonstrates high potency as a dual inhibitor of FAK and PYK2, with IC50 values

of 2 nM and 11 nM, respectively[1][2][3]. This strong inhibition of its primary targets

underscores its potential in studies where the simultaneous blockade of both kinases is

desired.

Off-Target Kinase Interactions: A Broader
Perspective
While highly potent against FAK and PYK2, PF-431396 exhibits cross-reactivity with other

kinases, particularly at higher concentrations. Understanding this off-target profile is crucial for

interpreting experimental results and anticipating potential confounding effects.
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Kinase Selectivity Profile of PF-431396
The following table summarizes the inhibitory activity of PF-431396 against a panel of kinases.

This data, compiled from various studies, provides a quantitative overview of its selectivity.

Kinase IC50 (nM)
% Inhibition @
1 µM

% Inhibition @
10 µM

Notes

FAK (PTK2) 2[1][2][3] Primary Target

PYK2 (PTK2B) 11[1][2][3] Primary Target

JAK3 >90%[4]
Significant

inhibition at 1 µM

TrkA >90%[4]
Significant

inhibition at 1 µM

Aur2 (Aurora A) >90%[4]
Significant

inhibition at 1 µM

Diverse Kinase

Panel

>50% for >50%

of kinases[4]

Broad activity at

10 µM

BRD4 Kd = 445 nM[1]
Binds to the

bromodomain

Note: The lack of comprehensive, standardized screening data from a single source

necessitates the compilation of information from multiple studies. Researchers should consider

the varied experimental conditions when interpreting these values.

Signaling Pathways of FAK and PYK2
FAK and PYK2 are non-receptor tyrosine kinases that play critical roles in cellular processes

such as adhesion, migration, proliferation, and survival. Their signaling cascades are initiated

by various upstream signals, including integrin engagement and growth factor receptor

activation. Below are diagrams illustrating the simplified signaling pathways of FAK and PYK2.
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Experimental Protocols for Kinase Inhibition Assays
The determination of kinase inhibition by compounds like PF-431396 typically involves in vitro

biochemical assays. While specific parameters may vary between studies, the general

workflow remains consistent.

General In Vitro Kinase Inhibition Assay Protocol
A common method for assessing kinase inhibition is a radiometric or fluorescence-based assay

that measures the phosphorylation of a substrate peptide by the kinase.

Materials:

Recombinant human kinase (e.g., FAK, PYK2)
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Kinase-specific substrate peptide

PF-431396 (or other test compounds) dissolved in DMSO

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for fluorescence-based assays)

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

96-well or 384-well assay plates

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric

assays; antibody-based detection for fluorescence assays)

Procedure:

Compound Preparation: A serial dilution of PF-431396 is prepared in DMSO and then diluted

in the kinase reaction buffer.

Reaction Setup: The recombinant kinase and the substrate peptide are added to the wells of

the assay plate.

Inhibitor Incubation: The diluted PF-431396 is added to the wells and incubated with the

kinase and substrate for a defined period (e.g., 10-30 minutes) at room temperature to allow

for binding.

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final

ATP concentration is typically at or near the Km for the specific kinase.

Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes)

at a controlled temperature (e.g., 30°C).

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA

or a high concentration of non-radiolabeled ATP).

Detection: The extent of substrate phosphorylation is quantified.

Radiometric Assay: The phosphorylated substrate is captured on phosphocellulose paper,

washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is measured using a
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scintillation counter.

Fluorescence-Based Assay: A specific antibody that recognizes the phosphorylated

substrate is used, and the signal is detected using a plate reader.

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of PF-
431396 relative to a DMSO control (0% inhibition) and a no-enzyme control (100%

inhibition). The IC50 value is then determined by fitting the data to a dose-response curve.
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In Vitro Kinase Assay Workflow
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Conclusion
PF-431396 is a highly potent dual inhibitor of FAK and PYK2. However, researchers must be

aware of its potential for off-target effects, especially at concentrations of 1 µM and higher. The

provided data and protocols are intended to assist in the design of well-controlled experiments

and the accurate interpretation of their outcomes. For critical applications requiring high

selectivity, it is recommended to profile PF-431396 against a custom panel of kinases relevant

to the specific biological system under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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